Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate
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Overview
Description
Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a methylthio group and an acetate ester. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding alcohol
Substitution: Various substituted pyrimidines
Scientific Research Applications
Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(methylthio)pyrimidin-5-yl)acetate
- 4-Chloro-2-(methylthio)pyrimidine-5-acetic acid ethyl ester
Uniqueness
Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 2-(2-methylsulfanylpyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)5-6-3-4-9-8(10-6)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ZWXKKMRNLQIQSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=NC=C1)SC |
Origin of Product |
United States |
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